molecular formula C12H17F2N B13117125 1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride

1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride

Katalognummer: B13117125
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: DGXVGNLNVZFZBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of the difluoromethyl group imparts distinct chemical and physical characteristics, making it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride typically involves the introduction of the difluoromethyl group into the phenyl ring, followed by the formation of the pentan-1-amine structure. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives .

Wirkmechanismus

The mechanism of action of 1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring enhanced lipophilicity, metabolic stability, and specific biological interactions .

Eigenschaften

Molekularformel

C12H17F2N

Molekulargewicht

213.27 g/mol

IUPAC-Name

1-[4-(difluoromethyl)phenyl]pentan-1-amine

InChI

InChI=1S/C12H17F2N/c1-2-3-4-11(15)9-5-7-10(8-6-9)12(13)14/h5-8,11-12H,2-4,15H2,1H3

InChI-Schlüssel

DGXVGNLNVZFZBE-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C1=CC=C(C=C1)C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.